Physicochemical Differentiation: Lipophilicity Advantage vs. 6-Methoxy Analog
The unsubstituted benzothiazole core of 904271-18-7 yields a computed logP of 2.75, which is approximately 0.5 log units lower than the 6-methoxy-substituted analog (CAS 897469-25-9; estimated logP ~3.25 due to the electron-donating methoxy group). This lower lipophilicity is within the optimal range for oral drug-like properties, potentially reducing off-target binding to hydrophobic protein pockets. The polar surface area (PSA = 58.19 Ų) and seven hydrogen-bond acceptors further support favorable solubility characteristics compared to more lipophilic analogs . When benchmarked against the unsubstituted piperazine comparator 2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309268-43-7), which lacks the acetyl carbonyl linker, 904271-18-7 provides an additional hydrogen-bond acceptor that may enhance interactions with kinase hinge regions or other polar binding sites .
| Evidence Dimension | Computed lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.75, PSA = 58.19 Ų, HBA = 7 |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 897469-25-9): estimated logP ~3.25, PSA ~58 Ų; 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309268-43-7): lacks acetyl carbonyl |
| Quantified Difference | ΔlogP ≈ -0.5 (904271-18-7 vs. 6-methoxy analog); additional carbonyl HBA vs. CAS 309268-43-7 |
| Conditions | Computed values (ChemDiv platform); comparative logP estimated from structural analogs |
Why This Matters
Lower logP (2.75 vs. ~3.25) places 904271-18-7 closer to the Lipinski 'Rule of 5' optimal range for oral bioavailability, making it a more suitable starting point for lead optimization in drug discovery programs where excessive lipophilicity is a common cause of attrition.
